molecular formula C13H8F3N B11878437 2-(Trifluoromethyl)naphthalene-7-acetonitrile

2-(Trifluoromethyl)naphthalene-7-acetonitrile

Cat. No.: B11878437
M. Wt: 235.20 g/mol
InChI Key: VPTLBVLPAUOYFN-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)naphthalene-7-acetonitrile is a chemical compound with the molecular formula C13H8F3N. It is characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, which is further connected to an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The exact industrial methods can vary depending on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)naphthalene-7-acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used.

Major Products Formed

    Oxidation: Naphthoic acids.

    Reduction: Primary amines.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

2-(Trifluoromethyl)naphthalene-7-acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)naphthalene-7-acetonitrile involves its interaction with molecular targets through its trifluoromethyl and nitrile groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)phenylacetonitrile
  • 1-(Trifluoromethyl)naphthalene
  • 4-(Trifluoromethyl)phenylacetonitrile

Uniqueness

2-(Trifluoromethyl)naphthalene-7-acetonitrile is unique due to the specific positioning of the trifluoromethyl group on the naphthalene ring, which can influence its chemical properties and reactivity. This positioning can result in different electronic and steric effects compared to similar compounds, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H8F3N

Molecular Weight

235.20 g/mol

IUPAC Name

2-[7-(trifluoromethyl)naphthalen-2-yl]acetonitrile

InChI

InChI=1S/C13H8F3N/c14-13(15,16)12-4-3-10-2-1-9(5-6-17)7-11(10)8-12/h1-4,7-8H,5H2

InChI Key

VPTLBVLPAUOYFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)C(F)(F)F)CC#N

Origin of Product

United States

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